molecular formula C18H18N4O3 B14460357 Acetamide, N-(((2-(1H-benzimidazol-1-yl)ethyl)amino)carbonyl)-2-phenoxy- CAS No. 66473-19-6

Acetamide, N-(((2-(1H-benzimidazol-1-yl)ethyl)amino)carbonyl)-2-phenoxy-

Cat. No.: B14460357
CAS No.: 66473-19-6
M. Wt: 338.4 g/mol
InChI Key: RFPNLDCXNWGUGX-UHFFFAOYSA-N
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Description

Acetamide, N-(((2-(1H-benzimidazol-1-yl)ethyl)amino)carbonyl)-2-phenoxy- is a complex organic compound that features a benzimidazole moiety. Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-(((2-(1H-benzimidazol-1-yl)ethyl)amino)carbonyl)-2-phenoxy- typically involves multi-step organic reactions. The process often starts with the preparation of the benzimidazole core, followed by the introduction of the ethylamino and phenoxy groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale organic synthesis techniques, ensuring high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-(((2-(1H-benzimidazol-1-yl)ethyl)amino)carbonyl)-2-phenoxy- can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the benzimidazole ring or the phenoxy group.

    Reduction: Reduction reactions can target the carbonyl group or other functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the benzimidazole ring or the phenoxy group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the reaction pathway and yield.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with altered electronic properties, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Acetamide, N-(((2-(1H-benzimidazol-1-yl)ethyl)amino)carbonyl)-2-phenoxy- has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of Acetamide, N-(((2-(1H-benzimidazol-1-yl)ethyl)amino)carbonyl)-2-phenoxy- involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes or receptors, modulating their activity. This interaction can trigger various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: The parent compound, known for its broad spectrum of biological activities.

    N-ethylbenzimidazole: A derivative with similar structural features.

    Phenoxyacetamide: Another compound with a phenoxy group, used in different applications.

Uniqueness

Acetamide, N-(((2-(1H-benzimidazol-1-yl)ethyl)amino)carbonyl)-2-phenoxy- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

66473-19-6

Molecular Formula

C18H18N4O3

Molecular Weight

338.4 g/mol

IUPAC Name

N-[2-(benzimidazol-1-yl)ethylcarbamoyl]-2-phenoxyacetamide

InChI

InChI=1S/C18H18N4O3/c23-17(12-25-14-6-2-1-3-7-14)21-18(24)19-10-11-22-13-20-15-8-4-5-9-16(15)22/h1-9,13H,10-12H2,(H2,19,21,23,24)

InChI Key

RFPNLDCXNWGUGX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NC(=O)NCCN2C=NC3=CC=CC=C32

Origin of Product

United States

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